What is Ethyl Propargylate-13C3 and its chemical properties?
What is Ethyl Propargylate-13C3 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Ethyl Propargylate-13C3 is a stable isotope-labeled version of ethyl propiolate, an important reagent in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies. The inclusion of three Carbon-13 atoms makes it a valuable tool in proteomics research and metabolic studies where it can be used as a tracer or for quantification.[1]
Chemical and Physical Properties
Ethyl Propargylate-13C3 is a colorless liquid with a characteristic fruity odor.[2][3] It is miscible with common organic solvents.[3] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 1173019-08-3 | [1] |
| Molecular Formula | C₂¹³C₃H₆O₂ (H¹³C≡¹³C¹³CO₂C₂H₅) | [1] |
| Molecular Weight | 101.08 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 120 °C | |
| Density | 0.997 g/mL at 25 °C | |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | 97% (CP) | |
| Storage Temperature | 2-8°C | |
| Flash Point | 25 °C (77 °F) |
Chemical Reactivity and Applications
The chemical reactivity of Ethyl Propargylate-13C3 is centered around its electrophilic alkyne group.[3] This functional group makes it a versatile building block in organic synthesis and a useful derivatizing agent, particularly for thiol-containing molecules.[2][3]
Derivatization of Thiols
A significant application of ethyl propiolate, and by extension its isotopically labeled form, is the derivatization of thiols (sulfhydryl compounds).[2] It readily reacts with thiols in a nucleophilic addition-elimination reaction to form stable derivatives.[2] This reaction is instrumental in the modification, detection, and quantification of thiol-containing molecules such as the amino acid cysteine and the drug captopril.[4] The resulting derivative can be analyzed using techniques like UV spectroscopy and chromatography.[2][4] The ¹³C labeling in Ethyl Propargylate-13C3 allows for its use in mass spectrometry-based applications for sensitive detection and quantification.
Use in Organic Synthesis
Ethyl propiolate is a valuable precursor in the synthesis of various organic compounds, including heterocyclic molecules like isoxazoles and pyrazoles, which are important scaffolds in medicinal chemistry.[5] The alkyne functionality can participate in a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions.
Experimental Protocols
General Protocol for Thiol Derivatization
The following is a generalized procedure for the derivatization of thiols using ethyl propiolate, which can be adapted for Ethyl Propargylate-13C3. The reaction kinetics are influenced by pH, reagent concentration, and temperature.[4]
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Sample Preparation: Prepare a solution of the thiol-containing compound in a suitable buffer. The choice of buffer and pH will depend on the specific thiol and the desired reaction rate.[4]
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Reagent Preparation: Prepare a solution of Ethyl Propargylate-13C3 in an appropriate organic solvent (e.g., acetonitrile).
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Derivatization Reaction: Mix the thiol solution with the Ethyl Propargylate-13C3 solution. The reaction can be carried out at room temperature or heated to accelerate the process.[4] The progress of the reaction can be monitored by techniques such as HPLC or TLC.
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Analysis: Once the reaction is complete, the resulting derivative can be analyzed by HPLC with UV or mass spectrometric detection.[4] The use of Ethyl Propargylate-13C3 will result in a 3 Dalton mass shift, facilitating its detection and differentiation from endogenous, unlabeled molecules in mass spectrometry.
Synthesis of Ethyl Propiolate (Unlabeled)
A one-step synthesis method for unlabeled ethyl propiolate has been reported, which could be adapted for the synthesis of the labeled compound using labeled starting materials.[6][7]
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Conditions: The reaction is carried out at a temperature between 0 and 40 °C.[6][7] The reaction is monitored by gas chromatography until the propargyl alcohol is completely consumed.[7]
This method is highlighted for its mild reaction conditions and the ready availability of the starting materials.[6][7]
Visualizations
Caption: Reaction of a thiol with Ethyl Propargylate-13C3.
Caption: Workflow for thiol analysis using Ethyl Propargylate-13C3.
Safety Information
Ethyl Propargylate-13C3 is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a skin, eye, and respiratory irritant. It is intended for research use only and not for diagnostic or therapeutic purposes.[1] Always consult the safety data sheet (SDS) before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 3. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 4. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101318900B - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
- 7. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
